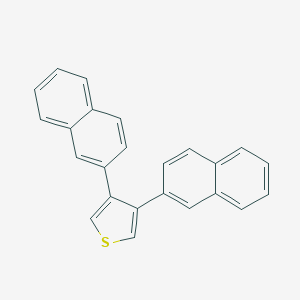
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(naphthalen-2-yl)thiophene: is an organic compound with the molecular formula C24H16S . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of two naphthalene groups attached to the 3 and 4 positions of the thiophene ring. This structure imparts unique electronic and optical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di(naphthalen-2-yl)thiophene typically involves the coupling of naphthalene derivatives with thiophene precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3,4-dibromothiophene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 3,4-Di(naphthalen-2-yl)thiophene are not well-documented, the compound can be synthesized on a larger scale using similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Di(naphthalen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3,4-Di(naphthalen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Material Science: It is utilized in the fabrication of advanced materials with unique optical and electronic characteristics.
Medicinal Chemistry: Derivatives of thiophene, including 3,4-Di(naphthalen-2-yl)thiophene, are explored for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene in various applications is primarily related to its electronic structure. The presence of naphthalene groups enhances the conjugation and electron delocalization within the molecule, leading to improved charge transport properties. In organic electronics, this results in higher charge carrier mobility and better performance in devices like OFETs and OLEDs .
Comparación Con Compuestos Similares
3,4-Diphenylthiophene: Similar structure but with phenyl groups instead of naphthalene groups.
3,4-Di(2-thienyl)thiophene: Contains thiophene rings instead of naphthalene rings.
3,4-Di(2-pyridyl)thiophene: Contains pyridine rings instead of naphthalene rings.
Uniqueness: 3,4-Di(naphthalen-2-yl)thiophene is unique due to the presence of naphthalene groups, which provide enhanced electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior charge transport and light-emitting characteristics .
Propiedades
Número CAS |
100990-31-6 |
|---|---|
Fórmula molecular |
C24H16S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
Clave InChI |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
Sinónimos |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















